molecular formula C7H15NO B14655614 2-Isopropyl-3-methyloxazolidine CAS No. 51439-17-9

2-Isopropyl-3-methyloxazolidine

Cat. No.: B14655614
CAS No.: 51439-17-9
M. Wt: 129.20 g/mol
InChI Key: MWICJTMFJMAWMD-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methyloxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of an isopropyl group at the second position and a methyl group at the third position of the oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-3-methyloxazolidine can be synthesized through the condensation of 2-amino-2-methyl-1-propanol with formaldehyde. The reaction typically occurs under mild acidic conditions, which facilitate the formation of the oxazolidine ring. The general reaction scheme is as follows:

2-Amino-2-methyl-1-propanol+FormaldehydeThis compound\text{2-Amino-2-methyl-1-propanol} + \text{Formaldehyde} \rightarrow \text{this compound} 2-Amino-2-methyl-1-propanol+Formaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methyloxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted oxazolidines

Scientific Research Applications

2-Isopropyl-3-methyloxazolidine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-isopropyl-3-methyloxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine: The parent compound without any substituents.

    2-Methyl-3-phenyl-oxazolidine: A similar compound with a phenyl group at the third position.

    2-Isopropyl-3-phenyl-oxazolidine: A compound with both isopropyl and phenyl groups.

Uniqueness

2-Isopropyl-3-methyloxazolidine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both isopropyl and methyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

51439-17-9

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methyl-2-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C7H15NO/c1-6(2)7-8(3)4-5-9-7/h6-7H,4-5H2,1-3H3

InChI Key

MWICJTMFJMAWMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(CCO1)C

Origin of Product

United States

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